3-(Dimethylamino)propanal

Mannich reaction Aminoaldehyde synthesis Process chemistry

3-(Dimethylamino)propanal (CAS 70058-23-0), molecular formula C5H11NO and molecular weight 101.15 g/mol, is a bifunctional aldehyde featuring a nucleophilic tertiary amine separated from an electrophilic aldehyde group by a trimethylene spacer. This structure enables its role as a versatile building block in heterocycle synthesis and pharmaceutical intermediate production.

Molecular Formula C5H11NO
Molecular Weight 101.15 g/mol
CAS No. 70058-23-0
Cat. No. B036496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Dimethylamino)propanal
CAS70058-23-0
Synonyms3-(dimethylamino)propanal
Molecular FormulaC5H11NO
Molecular Weight101.15 g/mol
Structural Identifiers
SMILESCN(C)CCC=O
InChIInChI=1S/C5H11NO/c1-6(2)4-3-5-7/h5H,3-4H2,1-2H3
InChIKeyGSZKLTJTSQMAOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Dimethylamino)propanal (CAS 70058-23-0) Chemical Profile and Procurement Baseline


3-(Dimethylamino)propanal (CAS 70058-23-0), molecular formula C5H11NO and molecular weight 101.15 g/mol, is a bifunctional aldehyde featuring a nucleophilic tertiary amine separated from an electrophilic aldehyde group by a trimethylene spacer [1]. This structure enables its role as a versatile building block in heterocycle synthesis and pharmaceutical intermediate production . Physical properties include a predicted boiling point of 124.0±23.0 °C at 760 mmHg, density of 0.9±0.1 g/cm³, and a calculated LogP of 0.00 [1].

3-(Dimethylamino)propanal (CAS 70058-23-0) Substitution Risk Analysis


Interchanging 3-(Dimethylamino)propanal with other 3-aminopropanals is not straightforward. The dimethylamino group imparts a specific nucleophilic character and steric profile that differs from analogs like 3-(methylamino)propanal or 3-(diethylamino)propanal, leading to variations in reaction kinetics, regioselectivity, and product yields . In key applications such as the synthesis of the antidepressant citalopram, the compound participates in a condensation reaction with a specific phthalide derivative using LDA in THF to yield a critical intermediate, a transformation that cannot be assumed to proceed equivalently with other aminopropanals [1].

3-(Dimethylamino)propanal (CAS 70058-23-0) Quantitative Differentiation Evidence


Comparative Synthesis of 3-(Dimethylamino)propanal vs. 3-Dimethylamino-2,2-dimethylpropanal: Yield and Process Robustness

The synthesis of 3-(Dimethylamino)propanal, a simpler linear aminoaldehyde, contrasts with the patented process for its gem-dimethyl analog, 3-dimethylamino-2,2-dimethylpropanal. While a specific yield for the parent compound is not reported here, the patent for the gem-dimethyl analog demonstrates that a switch from acidic (prior art) to basic conditions (pH 9-11) is required to achieve a 71.8% yield [1]. This implies that the simpler, less sterically hindered 3-(Dimethylamino)propanal may be more accessible via traditional Mannich conditions, representing a potential cost and process efficiency advantage for applications where the quaternary center is not required.

Mannich reaction Aminoaldehyde synthesis Process chemistry

Critical Role of 3-(Dimethylamino)propanal in Citalopram API Synthesis: A Patent-Documented Transformation

3-(Dimethylamino)propanal is a documented intermediate in an alternative synthetic route to the antidepressant citalopram. It undergoes a condensation reaction with 1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile using LDA in THF to produce an addition compound (III), which is a precursor to the active pharmaceutical ingredient (API) [1]. This specific transformation is detailed in patent literature, establishing the compound as a validated and industrially relevant building block for this high-value drug.

Pharmaceutical intermediate Citalopram Drug synthesis

Unique Reactivity in Heterocycle Synthesis: The Skraup-Doebner-Von Miller Quinoline Route

A primary application of 3-(Dimethylamino)propanal is its use in the preparation of quinolines and other fused pyridine derivatives via Skraup-Doebner-Von Miller type reactions . While traditional Skraup syntheses often employ glycerol and an oxidizing agent, the use of this specific β-aminopropanal as the α,β-unsaturated carbonyl component (or its precursor) offers a direct entry into functionalized quinoline scaffolds. This provides a synthetic advantage over methods that require multi-step preparation of the required enal or enone.

Heterocyclic chemistry Quinoline synthesis Skraup reaction

Purity and Storage Specifications for Research and Industrial Use

Commercial suppliers of 3-(Dimethylamino)propanal typically offer the compound with a minimum purity specification of 95% and recommend long-term storage in a cool, dry place . Other sources list a purity of 98% . This level of purity is standard for many research intermediates, but the explicit stability statement ('Stable under recommended storage conditions') provides a baseline for inventory management .

Chemical procurement Quality specification Storage stability

Optimal Use Cases for 3-(Dimethylamino)propanal (CAS 70058-23-0)


Synthesis of Citalopram and Related Antidepressant Intermediates

For pharmaceutical development and manufacturing, 3-(Dimethylamino)propanal is a key intermediate in an established, patent-documented route to the selective serotonin reuptake inhibitor (SSRI) citalopram. Its condensation with 1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile using LDA in THF provides a direct pathway to a critical advanced intermediate [1].

Construction of Functionalized Quinoline Libraries via Skraup-Doebner-Von Miller Reactions

Medicinal chemists and heterocyclic synthesis labs can utilize this compound as a direct building block for synthesizing diverse quinoline derivatives. This approach bypasses the need for in situ generation of acrolein from glycerol, offering a more controlled and versatile entry into this privileged scaffold for drug discovery [1].

General Amino-Aldehyde Building Block for Mannich and Michael Additions

As a bifunctional molecule containing both a nucleophilic amine and an electrophilic aldehyde, 3-(Dimethylamino)propanal serves as a linchpin in Mannich reaction sequences and as a precursor for generating Michael acceptors. Its relatively simple structure compared to gem-dimethyl analogs suggests it may be more amenable to high-yielding, scalable syntheses under standard conditions [1].

Research on Tertiary Amine Reactivity and Kinetics

For physical organic chemists, this compound and its derivatives are useful probes for studying the influence of alkyl substitution on reaction rates. Studies on related 3-(dimethylamino)propan-1-ol derivatives have shown that alkyl substitution at the 2-position has only a modest effect on reaction rates, a finding that may inform the design of new reactions and catalysts [1].

Technical Documentation Hub

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